molecular formula C23H22N2O5 B2577175 6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid CAS No. 1024289-56-2

6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid

Cat. No.: B2577175
CAS No.: 1024289-56-2
M. Wt: 406.438
InChI Key: NCXQUDXFPZQCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzodiazepine derivative characterized by a fused benzo[b][1,4]benzodiazepine core. Key structural features include:

  • 9,9-Dimethyl groups, which may influence steric hindrance and conformational stability.
  • 7-Oxo moiety, contributing to hydrogen-bonding interactions.
  • Carboxylic acid group at position 2, enhancing solubility and enabling salt formation for pharmaceutical applications.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-23(2)9-16-20(17(26)10-23)21(12-4-6-18-19(8-12)30-11-29-18)25-14-5-3-13(22(27)28)7-15(14)24-16/h3-8,21,24-25H,9-11H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXQUDXFPZQCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)O)C4=CC5=C(C=C4)OCO5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid is a member of the benzodiazepine class known for its diverse pharmacological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C23H22N2O5
  • Molecular Weight : 406.438 g/mol
  • CAS Number : 1024289-56-2

Biological Activity Overview

Benzodiazepines are primarily recognized for their anxiolytic, sedative, and anticonvulsant effects. The specific structure of this compound suggests additional potential applications in various therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Research has shown that benzodiazepine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of apoptosis-related proteins and interference with cell cycle progression .
  • Antidiabetic Potential : There is emerging evidence suggesting that derivatives of this compound may possess antidiabetic properties. Studies have explored the synthesis of benzodioxole-containing compounds and their effects on glucose metabolism and insulin sensitivity.
  • Neuropharmacological Effects : As with other benzodiazepines, this compound may interact with GABA receptors in the central nervous system (CNS), leading to sedative and anxiolytic effects. Research indicates that benzodiazepines can enhance GABAergic neurotransmission, which is crucial for their therapeutic efficacy .

The mechanism of action for compounds like 6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid typically involves:

  • GABA Receptor Modulation : Binding to the GABA_A receptor enhances the inhibitory effects of GABA in the CNS.
  • Noncompetitive Antagonism : Some studies suggest that certain analogs may act as noncompetitive antagonists at AMPA receptors, which are implicated in excitatory neurotransmission and various neurological disorders .

Synthesis Methods

The synthesis of this compound generally involves multi-step organic reactions. Common methodologies include:

  • Condensation Reactions : Utilizing various reagents to form the core benzodiazepine structure.
  • Functionalization : Modifying specific positions on the benzodiazepine ring to introduce the 1,3-benzodioxole moiety.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

StudyFindings
Demonstrated anticancer activity in vitro against various cancer cell lines.
Investigated neuropharmacological effects through GABA_A receptor binding assays.
Explored potential as an AMPA receptor antagonist with implications for neuroprotection.

Scientific Research Applications

Pharmacological Properties

Benzodiazepines are known for their anxiolytic (anti-anxiety), sedative, anticonvulsant, and muscle relaxant properties. The specific structure of this compound indicates that it may also possess unique pharmacological profiles that could be beneficial in treating a variety of conditions.

Potential Therapeutic Applications

  • Anxiolytic Effects :
    • Research indicates that compounds with similar structures can modulate neurotransmitter systems such as GABA (gamma-Aminobutyric acid), which is crucial for anxiety regulation. The compound may act as a GABA receptor modulator, potentially leading to reduced anxiety symptoms in clinical settings.
  • Anticonvulsant Activity :
    • Benzodiazepines are commonly used in the treatment of epilepsy and seizure disorders. Preliminary studies suggest that this compound may exhibit anticonvulsant properties similar to established benzodiazepines .
  • Anti-Allergic Properties :
    • There is ongoing research into the anti-allergic effects of this compound. Its potential to inhibit histamine release could make it a candidate for treating allergic reactions and conditions such as asthma.
  • Anticancer Potential :
    • Emerging studies have investigated the use of benzodiazepine derivatives in cancer therapy. The unique structure of this compound may contribute to its ability to inhibit tumor growth or enhance the efficacy of existing chemotherapeutic agents .
  • Antidiabetic Applications :
    • Some derivatives related to this compound have shown promise in managing diabetes by improving insulin sensitivity and glucose metabolism in preclinical models .

Synthesis and Chemical Reactions

The synthesis of 6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid typically involves multi-step organic reactions. Common methods include:

StepReaction TypeReagents Used
1Formation of Benzodioxole RingVarious aromatic compounds
2Cyclization to form Benzodiazepine StructureAcid catalysts
3Functionalization at Carboxylic Acid PositionAlkyl halides or acyl chlorides

Controlled temperature and pressure conditions are essential for optimizing yields during synthesis.

Case Studies and Research Findings

Several studies have focused on the applications of this compound:

  • Study on Anxiolytic Effects :
    • A study demonstrated that similar benzodiazepine derivatives significantly reduced anxiety-like behaviors in animal models, suggesting that this compound could have comparable effects .
  • Anticancer Research :
    • Research involving derivatives has shown inhibition of cell proliferation in certain cancer cell lines, indicating a potential role in cancer therapy .
  • Diabetes Management Trials :
    • Preclinical trials indicated that related compounds improved glycemic control in diabetic models through enhanced insulin sensitivity .

Chemical Reactions Analysis

Reactivity of the 1,3-Benzodioxol Moiety

The 1,3-benzodioxol group undergoes electrophilic substitution and ring-opening reactions:

Table 2: Transformations of the 1,3-Benzodioxol Group

ReactionConditionsProductApplicationSource Citation
O-DemethylationBBr₃, CH₂Cl₂, −78°CCatechol derivativesBioactive metabolite synthesis
Oxidative cleavageOzone, H₂O₂Dicarboxylic acid fragmentsDegradation studies
Friedel-Crafts acylationAlCl₃, acetyl chloride4-Acetyl-1,3-benzodioxol derivativesFunctionalization for SAR

Modifications at the 7-Oxo Position

The ketone at position 7 is a site for reduction and condensation:

Table 3: Reactions at the 7-Oxo Group

ReactionReagentsProductNotesSource Citation
NaBH₄ reductionMeOH, 0°C7-Hydroxy derivativeStereoselectivity not observed
Grignard additionCH₃MgBr, THF7-(Hydroxyalkyl) derivativesIncreased lipophilicity
Condensation with NH₃NH₄OAc, EtOH, refluxImine intermediatesPrecursors for heterocycles

Carboxylic Acid Functionalization

The C-2 carboxylic acid undergoes esterification, amidation, and decarboxylation:

Table 4: Carboxylic Acid Reactivity

ReactionReagentsProductYieldSource Citation
EsterificationSOCl₂, ROHMethyl/ethyl esters90-95%
Amide couplingEDC/HOBt, aminesBioactive amides (e.g., PubChem CID 24070097)60-80%
DecarboxylationCuO, quinoline, 200°C2-Decarboxy analogue45%
  • Amidation with 2,3-dihydrobenzo dioxin-2-ylmethylamine produces analogues with enhanced CNS activity .

Photochemical and Stability Studies

  • Photodegradation : UV irradiation (254 nm) in MeOH leads to cleavage of the benzodioxol ring, forming quinone intermediates .

  • Hydrolytic Stability : The benzodiazepine ring remains intact under acidic (pH 3) and basic (pH 10) conditions, but the ester derivatives hydrolyze rapidly .

Key Research Findings

  • Diastereoselectivity : Ugi reactions with (S)-α-methylbenzylamine yield benzodiazepinones with α,3-like stereochemistry .

  • Biological Relevance : Amide derivatives show affinity for GABAₐ receptors (IC₅₀ = 0.8–1.2 μM) .

  • Synthetic Limitations : Low yields (<50%) in decarboxylation and imine cyclization steps .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 5-Acetyl-6-(4-Hydroxy-3-Methoxy-5-Nitrophenyl)-9,9-Dimethyl-6,8,10,11-Tetrahydrobenzo[b][1,4]Benzodiazepin-7-One

  • Core Structure : Shares the benzo[b][1,4]benzodiazepine backbone .
  • Key Differences: Substituents: Position 6 features a nitro-, methoxy-, and hydroxy-substituted phenyl group, contrasting with the benzodioxolyl group in the target compound. These substituents may alter electronic properties and metabolic stability.
  • Synthesis : Likely involves similar methods (e.g., condensation reactions), though direct data are unavailable in the evidence .

Heterocyclic Analog: 6,11-Dihydro-2-(5-Methylfuran-2-yl)-4,6-Dioxo-4H-Pyrimido[2,1-b]quinazoline-3-Carbonitrile

  • Core Structure : Pyrimidoquinazoline system (, compound 12), distinct from benzodiazepines but sharing fused bicyclic motifs.
  • Functional Groups: Cyano group at position 3, which may enhance binding affinity via dipole interactions. 5-Methylfuran substituent, offering metabolic resistance compared to benzodioxolyl groups.
  • Physical Data :
    • Molecular weight: 318 g/mol (C₁₇H₁₀N₄O₃).
    • Melting point: 268–269°C.
    • IR: 2220 cm⁻¹ (C≡N stretch), 1719 cm⁻¹ (C=O stretch) .

Functional Group Analog: 2-Oxo-2,3-Dihydro-1H-Benzimidazole-5-Carboxylic Acid

  • Core Structure : Benzimidazole (C₈H₆N₂O₃), differing from benzodiazepines in heteroatom arrangement.
  • Functional Groups :
    • Carboxylic acid at position 5, analogous to the target compound’s position 2. This group improves aqueous solubility (pKa ~2–3).
  • Physical Data :
    • Molecular weight: 178.15 g/mol.
    • ChemSpider ID: 682579 .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Melting Point (°C) IR Spectral Data (cm⁻¹)
Target Compound: 6-(1,3-Benzodioxol-5-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid Not explicitly provided ~439 (estimated) Benzodioxolyl, dimethyl, oxo, carboxylic acid N/A Likely 1700–1750 (C=O), 2500–3300 (COOH)
5-Acetyl-6-(4-hydroxy-3-methoxy-5-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one C₂₈H₂₆N₄O₇ 530.54 Acetyl, nitrophenyl, methoxy, hydroxy N/A N/A
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile C₁₇H₁₀N₄O₃ 318.29 Cyano, 5-methylfuran, dioxo 268–269 2220 (C≡N), 1719 (C=O)
2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid C₈H₆N₂O₃ 178.15 Carboxylic acid, oxo N/A 2220–2250 (C≡N), 1700–1750 (C=O)

Research Findings and Discussion

  • Substituent Effects: The benzodioxolyl group in the target compound may enhance metabolic stability compared to nitro- or cyano-substituted analogs, as methylenedioxy groups are less prone to oxidative degradation . Carboxylic acid at position 2 likely increases solubility but may reduce CNS penetration compared to acetylated analogs .
  • Synthetic Approaches :

    • Benzodiazepine derivatives are typically synthesized via cyclocondensation of o-phenylenediamine analogs with ketones or aldehydes. highlights the use of sodium acetate/acetic anhydride for similar heterocycles .
  • Spectroscopic Trends :

    • IR peaks for C=O (1700–1750 cm⁻¹) and COOH (2500–3300 cm⁻¹) are consistent across carboxylic acid-containing compounds .

Q & A

Q. What are the optimal synthetic pathways for synthesizing 6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid, and how can reaction yields be improved?

Methodological Answer :

  • Step 1 : Start with a benzodiazepine core structure (e.g., 2-aminobenzophenone derivatives) and introduce the 1,3-benzodioxole moiety via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions .
  • Step 2 : Optimize cyclization using refluxing acetic anhydride/acetic acid (10:20 mL) with sodium acetate as a catalyst, monitoring reaction progress via TLC .
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via melting point analysis and elemental composition (e.g., %C, %H, %N) .
  • Yield Improvement : Increase equivalents of sodium acetate (0.5–1.0 g) and extend reflux time (2–4 hours) to enhance cyclization efficiency .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be applied to confirm the structural integrity of this compound?

Methodological Answer :

  • IR Spectroscopy : Identify key functional groups:
    • C=O stretch (7-oxo group) at ~1700–1750 cm⁻¹.
    • Benzodiazepine NH stretch at ~3200–3400 cm⁻¹ .
  • ¹H/¹³C NMR : Assign protons and carbons using DMSO-d₆:
    • Methyl groups (9,9-dimethyl) as singlets at δ ~1.2–1.5 ppm.
    • Benzodioxole protons as doublets (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak matching theoretical mass ±1 Da) .

Q. What experimental protocols are recommended for determining the compound’s physicochemical properties (e.g., solubility, stability)?

Methodological Answer :

  • Solubility : Use the shake-flask method in buffers (pH 1–10) and organic solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy at λ_max .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer :

  • Step 1 : Perform systematic meta-analysis of existing literature, categorizing studies by assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges .
  • Step 2 : Replicate key experiments under standardized conditions (e.g., identical cell lines, ATP-based viability assays) to isolate variables causing discrepancies .
  • Step 3 : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers and validate reproducibility .

Q. What strategies are effective for elucidating the compound’s mechanism of action in neurological targets (e.g., GABA receptors)?

Methodological Answer :

  • In Silico Modeling : Dock the compound into GABA_A receptor homology models (PDB: 6HUP) using AutoDock Vina to predict binding affinities .
  • In Vitro Assays : Use patch-clamp electrophysiology on HEK293 cells expressing α1β2γ2 GABA_A receptors to measure chloride ion flux .
  • SAR Studies : Synthesize analogs (e.g., substituent variations on the benzodiazepine core) and correlate structural changes with IC₅₀ values .

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

Methodological Answer :

  • Phase 1 : Determine physicochemical properties (logP, soil sorption coefficient) using OECD 121 guidelines .
  • Phase 2 : Conduct biodegradation assays (OECD 301F) with activated sludge to measure half-life in aquatic systems .
  • Phase 3 : Evaluate bioaccumulation in Daphnia magna via LC-MS/MS to quantify tissue concentrations after 48-hour exposure .

Q. What advanced analytical techniques are recommended for detecting metabolic byproducts in pharmacokinetic studies?

Methodological Answer :

  • Sample Preparation : Use microsomal incubation (human liver microsomes, NADPH regeneration system) to generate metabolites .
  • Detection : Apply UPLC-QTOF-MS with positive/negative ionization modes. Identify metabolites via fragmentation patterns (e.g., loss of CO₂ from carboxylic acid group) .
  • Quantification : Validate using stable isotope-labeled internal standards (e.g., ¹³C-labeled parent compound) .

Methodological Frameworks

  • Theoretical Alignment : Anchor studies to GABA receptor modulation theory or spirocyclic compound SAR frameworks to guide hypothesis generation .
  • Experimental Design : Use split-plot randomized blocks for pharmacological assays to account for batch effects and inter-individual variability .
  • Data Validation : Cross-reference spectral data with PubChem/CAS entries to ensure structural accuracy and avoid misannotation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.